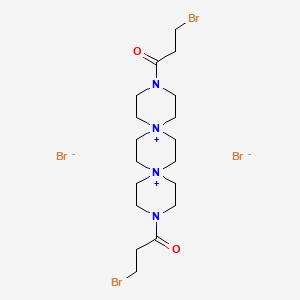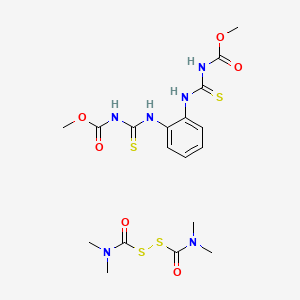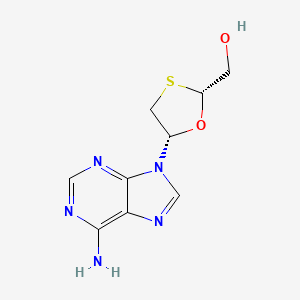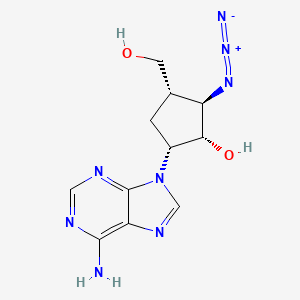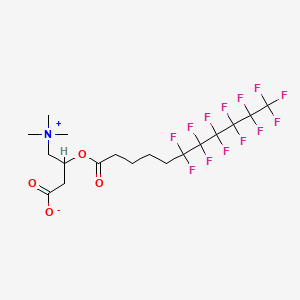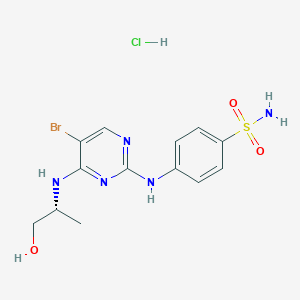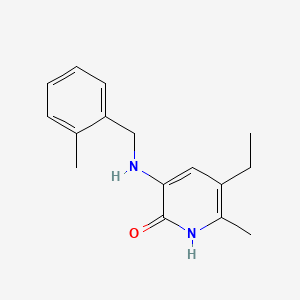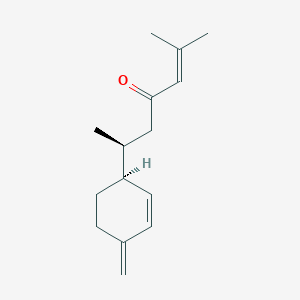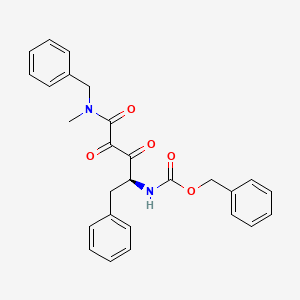
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of appropriate amines with carbon dioxide or its derivatives, followed by esterification with phenylmethyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized carbamic acid derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This distinguishes it from simpler carbamic acid derivatives, which may have more limited reactivity and applications.
Eigenschaften
CAS-Nummer |
136226-17-0 |
|---|---|
Molekularformel |
C27H26N2O5 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
benzyl N-[(2S)-5-[benzyl(methyl)amino]-3,4,5-trioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C27H26N2O5/c1-29(18-21-13-7-3-8-14-21)26(32)25(31)24(30)23(17-20-11-5-2-6-12-20)28-27(33)34-19-22-15-9-4-10-16-22/h2-16,23H,17-19H2,1H3,(H,28,33)/t23-/m0/s1 |
InChI-Schlüssel |
APIFHNMHDDKVGD-QHCPKHFHSA-N |
Isomerische SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



